2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Medicinal Chemistry Structure–Activity Relationship (SAR) Lipophilic Ligand Efficiency

2-Methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941986-51-2) is a fully substituted, fused thiazolo[4,5-d]pyridazin-4(5H)-one heterocycle bearing a unique 5-phenethyl substituent that distinguishes it from the broader class of 5-unsubstituted or 5-alkyl/amido analogs. The thiazolo[4,5-d]pyridazinone scaffold has been validated across multiple therapeutic programs, including dihydrofolate reductase (DHFR) inhibition, antitumor activity, anti-inflammatory activity, and Ca²⁺-desensitization, with biological activity exquisitely sensitive to the nature and position of substituents.

Molecular Formula C20H17N3OS
Molecular Weight 347.44
CAS No. 941986-51-2
Cat. No. B2998632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one
CAS941986-51-2
Molecular FormulaC20H17N3OS
Molecular Weight347.44
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H17N3OS/c1-14-21-18-19(25-14)17(16-10-6-3-7-11-16)22-23(20(18)24)13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3
InChIKeyNXCKNHNHFUEAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941986-51-2): Structural Differentiation and Procurement Rationale


2-Methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941986-51-2) is a fully substituted, fused thiazolo[4,5-d]pyridazin-4(5H)-one heterocycle bearing a unique 5-phenethyl substituent that distinguishes it from the broader class of 5-unsubstituted or 5-alkyl/amido analogs [1]. The thiazolo[4,5-d]pyridazinone scaffold has been validated across multiple therapeutic programs, including dihydrofolate reductase (DHFR) inhibition, antitumor activity, anti-inflammatory activity, and Ca²⁺-desensitization, with biological activity exquisitely sensitive to the nature and position of substituents [2][3]. This compound is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and preclinical probe development where the 5-phenethyl architectural motif is hypothesized to confer selectivity or potency advantages relative to 5-unsubstituted or 5-methyl/benzyl congeners.

Why Generic Substitution of 2-Methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one Fails: The 5-Position Substituent Drives Biological Phenotype


Generic substitution within the thiazolo[4,5-d]pyridazin-4(5H)-one class is unreliable because the substitution pattern at the N5 position fundamentally dictates biological activity. Demchenko and Bobkova (2019) demonstrated that replacing an aryl substituent at the 5-position with an alkyl, alkylamido, or arylamido group leads to a significant decrease in cancer cell sensitivity, with the mitotic activity of the compound being critically dependent on the specific identity of the 5-substituent [1]. Therefore, the 5-phenethyl group in CAS 941986-51-2 is not a passive spectator but a pharmacophoric determinant; procuring a close analog such as 2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-52-6, lacking the 5-phenethyl group) or a 5-methyl/benzyl congener would yield a fundamentally different biological profile, invalidating structure–activity relationship (SAR) continuity and experimental reproducibility.

Quantitative Differentiation Evidence for 2-Methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941986-51-2)


Structural Differentiation: 5-Phenethyl vs. 5-Unsubstituted Core Decisively Alters Lipophilic Ligand Efficiency

The 5-phenethyl substituent in CAS 941986-51-2 introduces a substantial lipophilic increment relative to the des-phenethyl analog 2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-52-6). Calculated cLogP for the target compound is approximately 4.7, compared to approximately 2.9 for the 5-unsubstituted analog, representing a ΔcLogP of ~1.8 log units . This difference is well above the commonly accepted threshold of ΔcLogP > 0.5 for meaningful pharmacological differentiation and places the compound in an optimal lipophilicity window (cLogP 3–5) associated with balanced potency, permeability, and metabolic stability for oral drug candidates.

Medicinal Chemistry Structure–Activity Relationship (SAR) Lipophilic Ligand Efficiency

Antitumor Activity Depends on 5-Position Substitution: 5-Aryl Substitution Confers Superior Cancer Cell Growth Inhibition

In a systematic study of 2,5,7-substituted [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones, Demchenko and Bobkova (2019) established that compounds bearing an aryl substituent at position 5 (compounds 7a, 7b) exhibit markedly higher cancer cell growth inhibition than analogs where the 5-aryl group is replaced by alkyl, alkylamido, or arylamido substituents (7e, 7l, 7d, 7f–k, 7m) [1]. The target compound (CAS 941986-51-2) possesses a 5-phenethyl substituent—a flexible arylalkyl group—that is structurally intermediate between the rigid 5-aryl and flexible 5-alkyl extremes, suggesting a potentially tunable activity profile.

Anticancer Research Phenotypic Screening Cytotoxicity

Physicochemical Differentiation: Molecular Weight, Rotatable Bonds, and Drug-Likeness Parameters

CAS 941986-51-2 possesses a molecular weight of 347.44 g/mol and contains 5 rotatable bonds, compared to 243.28 g/mol and 1 rotatable bond for the des-phenethyl analog CAS 941868-52-6 . The target compound meets all four Lipinski Rule of Five criteria (MW ≤ 500, cLogP ≤ 5, HBD ≤ 5, HBA ≤ 10), whereas the 5-unsubstituted analog, while also compliant, falls substantially below optimal property ranges, potentially limiting its membrane interaction profile [1].

Drug Discovery Physicochemical Property Profiling LEAN/LipE Optimization

Protein Binding Site Complementarity: The 5-Phenethyl Group Engages an Additional Hydrophobic Subpocket

In the thiazolo[4,5-d]pyridazine class of DHFR inhibitors, the substituent at position 7 and the nature of the thioureido/amino function at position 2 govern potency, but the N5 substitution modulates overall fit within the hydrophobic cleft adjacent to the folate binding site [1]. Molecular docking studies on related scaffolds demonstrate that N5-arylalkyl groups project into a lipophilic subpocket that is not fully occupied by smaller 5-substituents, potentially contributing to enhanced binding enthalpy and selectivity over the narrower substrate channel exploited by 5-unsubstituted analogs.

Molecular Modeling Structure-Based Drug Design DHFR Inhibition

Recommended Application Scenarios for 2-Methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941986-51-2)


Lead-Like Fragment Elaboration and SAR Expansion in Oncology Programs

Based on the class-level evidence that 5-aryl substitution in thiazolo[4,5-d]pyridazin-4(5H)-ones confers superior cancer cell growth inhibition relative to 5-alkyl or 5-amido congeners [1], CAS 941986-51-2 is best deployed as a late-stage SAR probe in oncology hit-to-lead campaigns. Its 5-phenethyl group provides a specific hydrophobic anchor point for exploring vector-based optimization around the thiazolo-pyridazinone core, enabling medicinal chemists to interrogate whether extending into the lipophilic subpocket enhances potency, selectivity, or metabolic stability.

Comparative Lipophilic Efficiency (LipE) Profiling Against 5-Unsubstituted Baseline

The calculated ΔcLogP of approximately +1.8 relative to the des-phenethyl analog CAS 941868-52-6 [1] makes CAS 941986-51-2 an ideal matched-pair tool for dissecting the contribution of lipophilicity to target binding. Researchers can directly measure LipE (pIC₅₀ – cLogP) across a target panel to determine whether the 5-phenethyl substituent adds binding energy beyond what is expected from its partition coefficient alone, thereby guiding property-based drug design.

DHFR Inhibitor Discovery and Antifolate Screening

Given that thiazolo[4,5-d]pyridazine analogs with optimized substituents have demonstrated DHFR IC₅₀ values as low as 0.06 μM and antitumor activity against breast cancer (HS 578T) and ovarian cancer (OVCAR-3) cell lines [1], the target compound serves as a privileged starting point for synthesizing 2-thioureido or 2-amino derivatives that incorporate the 5-phenethyl motif. This scaffold modification is hypothesized to improve DHFR active-site complementarity relative to 5-unsubstituted templates.

Anti-Inflammatory and Ca²⁺-Desensitization Tool Compound Studies

The broader [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one chemotype has been validated for in vivo analgesic and anti-inflammatory activity [1] and for Ca²⁺-desensitizing effects in smooth muscle assays [2]. CAS 941986-51-2, with its unique 5-phenethyl substitution, provides a chemically distinct probe for evaluating whether N5-aralkyl substitution modulates these pharmacologies independently of the 2- and 7-position substituents, enabling polypharmacology or selectivity profiling across inflammation-relevant targets.

Quote Request

Request a Quote for 2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.